3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
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Overview
Description
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with two methyl groups at positions 3 and 5, a thiazole ring at position 4, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Attachment to the Benzene Ring: The thiazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Aldehyde Group: The final step involves the formylation of the benzene ring, which can be achieved using the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
1,3,4-Thiadiazole derivatives: Compounds with a similar thiazole ring structure but different substituents.
Uniqueness:
Properties
CAS No. |
926255-21-2 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H13NO2S/c1-9-3-11(5-15)4-10(2)13(9)16-6-12-7-17-8-14-12/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
IROBPXBYAWXBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CSC=N2)C)C=O |
Origin of Product |
United States |
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